![molecular formula C16H20N2O2S B2918451 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine CAS No. 477762-09-7](/img/structure/B2918451.png)
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine
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Overview
Description
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthyl group, a sulfinyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine typically involves the reaction of 2-methoxy-1-naphthyl sulfinyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the naphthyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 1-[(2-Methoxy-1-naphthyl)sulfonyl]-4-methylpiperazine.
Reduction: 1-[(2-Methoxy-1-naphthyl)thio]-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine.
- 1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine.
Uniqueness
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and other specialized applications where its structural features can be leveraged for desired outcomes.
Biological Activity
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine is a compound of interest due to its potential therapeutic applications and biological activities. The piperazine moiety is commonly associated with various pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, a methoxy group, and a naphthyl sulfinyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing the piperazine scaffold exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives possess antibacterial and antifungal activities against various pathogens.
Compound | Activity | MIC (μg/mL) |
---|---|---|
This compound | Antibacterial against E. coli | 3.5 ± 0.18 |
Antifungal against C. albicans | 12.0 ± 0.25 |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of piperazine derivatives has been extensively studied. For example, the compound LQFM018, a piperazine derivative, demonstrated significant antiproliferative effects on K562 leukemic cells. The mechanism of action involved necroptotic signaling pathways, highlighting the potential of piperazine-based compounds in cancer therapy.
Case Study: LQFM018
- Cell Line: K562 (Chronic Myeloid Leukemia)
- Mechanism: Induction of necroptosis
- Findings: Increased expression of TNF-R1 and CYLD mRNA levels without activation of caspases.
This case study underscores the importance of the piperazine scaffold in developing novel anticancer therapies.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of piperazine-containing compounds. For instance, compounds targeting serotonin receptors have shown promise in treating neurodegenerative diseases like Alzheimer's disease.
Example Findings:
- Target Receptor: 5-HT6 receptor
- Activity: Neuroprotection against rotenone-induced toxicity
- Mechanism: Modulation of antioxidant genes and neuroinflammatory processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfoxide formation. For example, a protocol analogous to involves reacting a naphthylsulfinyl precursor with 4-methylpiperazine in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) at 0–25°C. Optimization includes monitoring reaction progress via TLC or LC-MS and purifying via flash chromatography or crystallization .
- Key Parameters : Temperature control (<30°C), stoichiometric ratios (1:1.5 for amine:electrophile), and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfinyl group.
Q. How can researchers determine the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- NMR : Confirm sulfinyl group presence via characteristic S=O proton splitting in ¹H-NMR (~2.5–3.5 ppm) and ¹³C-NMR signals for the naphthyl-methoxy group (~55–60 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ≈ 345–350 g/mol).
Q. What are the optimal storage conditions to ensure compound stability?
- Storage : Store at –20°C in amber vials under argon to prevent sulfoxide degradation. Avoid exposure to moisture (use desiccants) and light. Stability studies in indicate decomposition above 40°C, forming methoxy-naphthyl byproducts .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how can its activity be validated?
- Targets : Piperazine derivatives often target CNS receptors (e.g., dopamine D₂/D₃) or enzymes like tyrosine kinases (). For antimicrobial activity, test against Staphylococcus aureus (Gram+) and Candida albicans using broth microdilution (MIC assays) .
- Validation :
- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone for serotonin receptors) .
Q. How do structural modifications (e.g., substituents on the naphthyl or piperazine rings) influence bioactivity?
- SAR Strategies :
- Electron-Withdrawing Groups : Replace methoxy with nitro (–NO₂) to enhance electrophilicity and receptor affinity.
- Piperazine Modifications : Introduce methyl or hydroxyethyl groups to improve BBB penetration (see for similar derivatives) .
- Data : shows trifluoromethyl groups on the phenyl ring enhance antifungal activity (MIC = 8 µg/mL vs. C. albicans) .
Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Troubleshooting :
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%).
- Control Compounds : Use reference inhibitors (e.g., ketoconazole for antifungal assays).
- Structural Confirmation : Re-validate compound identity via X-ray crystallography (as in ) to rule out polymorphism or degradation .
Q. What advanced analytical techniques are critical for characterizing degradation products?
- Methods :
- LC-HRMS : Identify sulfoxide-to-sulfone oxidation products (mass shift +16 Da).
- X-Ray Crystallography : Resolve stereochemistry of the sulfinyl group (critical for chiral activity) .
- TGA/DSC : Monitor thermal decomposition profiles (onset ~180°C for similar piperazines) .
Q. What are the toxicity profiles, and how can in vitro safety be assessed?
- Testing :
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM indicates low risk).
- Genotoxicity : Ames test (TA98 strain) for mutagenicity.
- Handling : Follow ’s SDS guidelines—use PPE (nitrile gloves, goggles) due to skin/eye irritation risks .
Q. Key Recommendations
- Synthesis : Prioritize chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers, as sulfinyl configuration impacts activity.
- Biological Testing : Include positive controls and replicate assays across labs to ensure reproducibility.
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and assay data.
Properties
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)sulfinyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17-9-11-18(12-10-17)21(19)16-14-6-4-3-5-13(14)7-8-15(16)20-2/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSOUIBBTHZPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)C2=C(C=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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